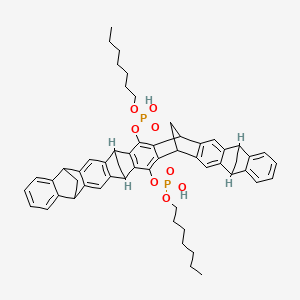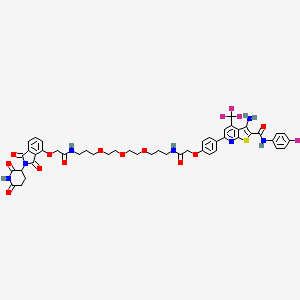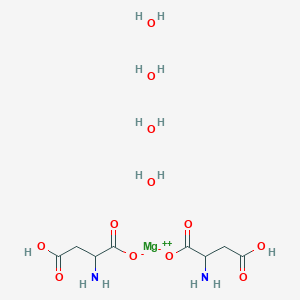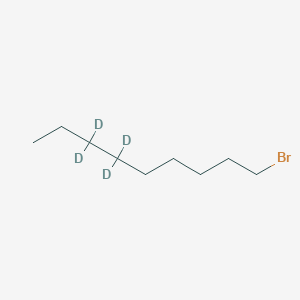
Cav 3.2 inhibitor 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Cav 3.2 inhibitor 4 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Industrial production methods typically involve optimizing these synthetic routes to achieve high yield and purity .
Análisis De Reacciones Químicas
Cav 3.2 inhibitor 4 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be employed to convert specific functional groups to their corresponding reduced forms.
Aplicaciones Científicas De Investigación
Cav 3.2 inhibitor 4 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the properties and functions of T-type calcium channels.
Biology: Helps in understanding the role of Cav 3.2 channels in cellular processes.
Medicine: Investigated for its potential in treating conditions such as pain and epilepsy by inhibiting Cav 3.2 channels.
Mecanismo De Acción
Cav 3.2 inhibitor 4 exerts its effects by selectively inhibiting the T-type calcium channel Cav 3.2. This inhibition prevents the influx of calcium ions, which is crucial for various cellular processes such as neurotransmitter release and muscle contraction. The molecular targets and pathways involved include the modulation of neuronal excitability and the reduction of pain signals .
Comparación Con Compuestos Similares
Cav 3.2 inhibitor 4 is unique due to its high selectivity and potency for the Cav 3.2 channel. Similar compounds include:
Z944: Another T-type calcium channel inhibitor with different binding properties.
TTA-A2: Known for its selective inhibition of T-type calcium channels.
TTA-P2: Exhibits strong affinity for T-type calcium channels.
ML218: A potent inhibitor with distinct chemical structure.
ACT-709478: Demonstrates high selectivity for T-type calcium channels .
These compounds share similar mechanisms of action but differ in their chemical structures and specific binding affinities, making this compound a valuable addition to the repertoire of T-type calcium channel inhibitors.
Propiedades
Fórmula molecular |
C21H32Cl2N4O3 |
|---|---|
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
N-[[1-[2-(tert-butylcarbamoylamino)ethyl]-4-(hydroxymethyl)piperidin-4-yl]methyl]-3,5-dichlorobenzamide |
InChI |
InChI=1S/C21H32Cl2N4O3/c1-20(2,3)26-19(30)24-6-9-27-7-4-21(14-28,5-8-27)13-25-18(29)15-10-16(22)12-17(23)11-15/h10-12,28H,4-9,13-14H2,1-3H3,(H,25,29)(H2,24,26,30) |
Clave InChI |
RAZOFRCGTLUGNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)NCCN1CCC(CC1)(CNC(=O)C2=CC(=CC(=C2)Cl)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12390568.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12390569.png)
![(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12390572.png)


![3,18-Dihydroxy-14-[[2-[2-[[3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoylamino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B12390593.png)


![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390618.png)

![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)
